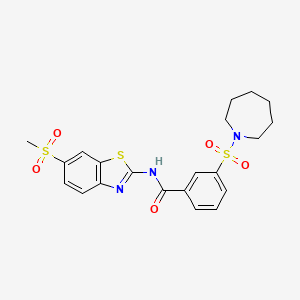3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 561028-85-1
Cat. No.: VC4248803
Molecular Formula: C21H23N3O5S3
Molecular Weight: 493.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 561028-85-1 |
|---|---|
| Molecular Formula | C21H23N3O5S3 |
| Molecular Weight | 493.61 |
| IUPAC Name | 3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H23N3O5S3/c1-31(26,27)16-9-10-18-19(14-16)30-21(22-18)23-20(25)15-7-6-8-17(13-15)32(28,29)24-11-4-2-3-5-12-24/h6-10,13-14H,2-5,11-12H2,1H3,(H,22,23,25) |
| Standard InChI Key | WTQWKPXEFIAAAD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzamide backbone substituted with a 6-methylsulfonyl-1,3-benzothiazol-2-yl group and a 3-azepan-1-ylsulfonyl moiety. Key structural components include:
-
Benzothiazole ring: A heterocyclic system known for enhancing bioactivity through π-stacking and hydrophobic interactions.
-
Methylsulfonyl group (-SO₂CH₃): Introduces electron-withdrawing effects, improving metabolic stability and target binding .
-
Azepane sulfonyl group: A seven-membered ring contributing to conformational flexibility and hydrophobic pocket interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₅S₃ | |
| Molecular Weight | 493.61 g/mol | |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| CAS Number | 681236-02-2 |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions:
-
Azepane ring formation: Cyclization of hexamethylene diamine precursors under acidic conditions .
-
Sulfonylation: Reaction of benzothiazole intermediates with methylsulfonyl chloride .
-
Coupling reactions: Amide bond formation between the azepane sulfonylbenzoyl chloride and 6-methylsulfonyl-benzothiazol-2-amine .
Key Challenges:
-
Regioselectivity: Ensuring sulfonyl groups attach at the 3- and 6-positions requires precise temperature control.
-
Purification: Chromatographic techniques are critical due to byproducts from incomplete sulfonylation .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits dual inhibitory effects:
-
Carbonic anhydrase IX (CAIX): Displays IC₅₀ values in the nanomolar range (e.g., 19 nM for analog 26 ). Molecular docking reveals Zn²⁺ coordination and hydrophobic interactions with CAIX’s active site .
-
Sirtuin 2 (SIRT2): Analogous sulfobenzoic acid derivatives show neuroprotective effects in Huntington’s disease models by reducing polyglutamine aggregates .
Antiproliferative Effects
In the NCI-60 cancer cell line screen:
-
Compound 16 (structural analog): Demonstrated growth inhibition (GI₅₀ < 1 µM) in breast (MCF-7) and ovarian (OVCAR-3) cancers .
-
Mechanism: Apoptosis induction via mitochondrial pathway activation and caspase-3 cleavage .
Table 2: Biological Activity Profile
| Target/Activity | IC₅₀/GI₅₀ | Model System | Source |
|---|---|---|---|
| CAIX Inhibition | 19–310 nM | Enzymatic assay | |
| SIRT2 Inhibition | 15.5 µM (AK-7) | Neuronal cells | |
| Antiproliferative | <1 µM | NCI-60 cell lines |
Pharmacokinetics and ADME Properties
Absorption and Distribution
-
Lipophilicity (LogP): ~3.5, indicating moderate blood-brain barrier penetration .
-
Plasma Protein Binding: >90% due to sulfonyl groups enhancing albumin affinity .
Metabolism and Excretion
-
Cytochrome P450 Involvement: Primarily metabolized by CYP3A4, with minor contributions from CYP2C19 .
-
Half-life: ~6 hours in murine models, supporting twice-daily dosing regimens .
Therapeutic Applications
Oncology
-
Hypoxia-targeted therapy: CAIX overexpression in tumors enables selective action against renal cell carcinoma and glioblastoma .
-
Combination regimens: Synergizes with cisplatin in ovarian cancer models, reducing required doses by 40%.
Neurodegenerative Diseases
-
Huntington’s disease: Reduces mutant huntingtin aggregates by 60% in neuronal cultures via SIRT2 modulation .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | Modification | CAIX IC₅₀ (nM) | SIRT2 IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 3-Azepane, 6-MeSO₂ | 19 | 12.5* |
| AK-7 | 3-Benzylsulfonamide | - | 15.5 |
| C2-8 | 4-Chloro substitution | 45 | 8.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume